5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide
Description
Properties
IUPAC Name |
5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-7-4-10(13)11(14)5-9(7)12(16)15-6-8-2-3-8/h4-5,8H,2-3,6,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOVDQKSBXCETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NCC2CC2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Preparation of the benzamide core with appropriate substituents.
- Introduction of the fluorine atom via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the precursor.
- Installation of the cyclopropylmethyl group through nucleophilic substitution or reductive amination.
- Amino group installation at the 5-position, often via reduction of nitro precursors or direct amination.
Specific Preparation Methods
Method A: Multi-step Synthesis via Nitration and Reduction
Based on the synthesis pathways reported in scientific literature, a typical route involves:
| Step | Reaction | Conditions | Reagents | Purpose |
|---|---|---|---|---|
| 1 | Nitration of aromatic precursor | Cold nitrating mixture | HNO₃ / H₂SO₄ | Introduce nitro group at desired position |
| 2 | Reduction of nitro group | Catalytic hydrogenation or metal reduction | Pd/C or Fe/HCl | Convert nitro to amino group |
| 3 | Fluorination | Nucleophilic aromatic substitution | Selectfluor or similar fluorinating agent | Introduce fluorine at the 4-position |
| 4 | Methylation | Methylating reagents | Methyl iodide or methyl sulfate | Add methyl group at the 2-position |
| 5 | Cyclopropylmethyl group attachment | Reductive amination or nucleophilic substitution | Cyclopropylmethyl halide + base | Attach cyclopropylmethyl group to amino or amine site |
Method B: Cyclopropylmethyl Group via Reductive Amination
An alternative route involves:
- Starting from a benzamide derivative with a free amino group.
- Reacting with cyclopropylmethyl aldehyde or ketone under reductive amination conditions, typically using sodium cyanoborohydride or sodium triacetoxyborohydride.
- This method allows selective attachment of the cyclopropylmethyl group to the amino nitrogen.
Method C: Optimization for Industrial Scale
For large-scale synthesis, continuous flow reactors are employed to enhance safety, yield, and purity. Reaction parameters such as temperature, pressure, and solvent choice are optimized:
| Parameter | Typical Range | Purpose |
|---|---|---|
| Temperature | 25–80°C | Control reaction rate and selectivity |
| Solvent | Ethanol, acetonitrile | Solubility and reaction medium |
| Reaction Time | 2–24 hours | Complete conversion |
Data Tables Summarizing Preparation Methods
| Method | Key Reactions | Reagents | Advantages | Limitations |
|---|---|---|---|---|
| A | Nitration, reduction, fluorination, methylation | HNO₃, H₂SO₄, fluorinating agents, methylating agents | Versatile, high yield | Multi-step, potential for side reactions |
| B | Reductive amination | Cyclopropylmethyl aldehyde, NaBH₃CN | Selective, straightforward | Requires pure intermediates |
| C | Continuous flow synthesis | Various | Scalable, controlled conditions | Equipment complexity |
Research Findings and Optimization Insights
Recent studies emphasize the importance of:
- Reaction condition optimization to maximize yield and purity, especially temperature control during fluorination and cyclopropylmethyl attachment.
- Use of protecting groups (e.g., Boc, Troc) to prevent undesired side reactions during multi-step synthesis.
- Catalyst selection for reduction steps, such as Pd/C for hydrogenation, which improves selectivity.
- Purification techniques , including column chromatography and recrystallization, to obtain high-purity final compounds.
Example: Cyclopropylmethyl Group Introduction
Research indicates that reductive amination with cyclopropylmethyl aldehyde under mild conditions yields high purity products with minimal by-products, which is critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Synthesis Intermediate : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, such as substitution and reduction, makes it valuable in synthetic organic chemistry.
Reactivity : The compound can undergo several types of reactions:
- Oxidation : Can introduce additional functional groups.
- Reduction : Typically used to convert nitro groups to amino groups.
- Substitution : The presence of fluoro and amino groups allows for nucleophilic substitution reactions, which can lead to the formation of diverse derivatives.
Biological Applications
5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide has shown promise in biological research, particularly concerning its interactions with biological macromolecules.
Anticancer Properties
Research has indicated that this compound may inhibit the proliferation of cancer cells. Notable findings include:
- Inhibition of Tumor Cell Growth : Demonstrated significant inhibitory effects on cancer cell lines, with an IC50 value around 0.126 μM.
- Selectivity for Cancer Cells : Exhibits preferential toxicity towards cancerous cells compared to normal cells, suggesting a favorable therapeutic window.
Case Studies
Several studies highlight the potential applications of this compound in cancer treatment:
- Prostate Cancer Models : In vitro studies revealed that the compound effectively reduced the viability of prostate cancer cells while sparing normal cells.
- Breast Cancer Research : In models using MDA-MB-231 triple-negative breast cancer cells, the compound exhibited potent growth inhibition and induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
N-Substituent Impact: The cyclopropylmethyl group in the target compound may enhance antibacterial activity compared to the smaller cyclopropyl group (e.g., in 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide) due to increased steric bulk and lipophilicity, which could improve membrane penetration .
Benzamide Core Modifications :
- Fluorine at the 4-position is conserved in multiple analogs (e.g., ), suggesting its role in electronic stabilization or hydrogen bonding.
- Pyrimidine-linked derivatives () exhibit expanded heterocyclic systems, likely targeting kinases or viral proteases, unlike the simpler benzamide core of the target compound .
Activity Trends :
- The patent in highlights cyclopropylmethyl as a preferred substituent for antibacterial agents, though direct comparative data with cyclopropyl analogs are lacking.
- Compounds with bulkier substituents (e.g., pyrimidine in ) may sacrifice metabolic stability for enhanced target affinity .
Physicochemical Properties
| Property | Target Compound | 5-Amino-N-cyclopropyl...benzamide | N-(3-...phenyl)-4-cyclopropyl-2-fluorobenzamide |
|---|---|---|---|
| LogP (Estimated) | ~2.1 | ~1.8 | ~3.0 |
| Solubility (aq.) | Moderate | Moderate | Low |
| Hydrogen Bond Acceptors | 3 | 3 | 5 |
Biological Activity
5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzamide structure with an amino group and a fluorine atom, contributing to its unique chemical properties. Its molecular formula is C12H14FN3O, and it is characterized by a cyclopropylmethyl substituent, which may influence its biological interactions.
1. Androgen Receptor Antagonism
Preliminary studies indicate that this compound exhibits properties as an androgen receptor antagonist . This activity is particularly significant for the treatment of hormone-sensitive cancers, such as prostate cancer. The compound’s ability to bind to androgen receptors may inhibit the growth of cancer cells that rely on androgen signaling for proliferation.
2. Antimicrobial Properties
Research has shown that compounds structurally related to this compound demonstrate antimicrobial activity. Specifically, derivatives have been evaluated for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, the compound's structural analogs have shown promising results in inhibiting pathogens such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) reported as low as 0.21 µM .
3. Selective Agonism at Serotonin Receptors
Some studies suggest that similar cyclopropylmethyl derivatives may act as selective agonists at serotonin receptors (5-HT2C). These compounds showed preference for Gq signaling pathways over β-arrestin recruitment, indicating their potential in treating psychiatric disorders . The selectivity of these compounds could lead to fewer side effects compared to non-selective agents.
The mechanisms underlying the biological activities of this compound involve interaction with specific receptors and enzymes:
- Androgen Receptor Binding: The compound's binding affinity to androgen receptors disrupts their normal function, preventing the activation of downstream signaling pathways critical for tumor growth.
- Inhibition of Bacterial Growth: The antimicrobial action is likely due to interference with bacterial cell wall synthesis or function, although detailed mechanisms remain under investigation.
- Serotonin Receptor Modulation: The selective action at serotonin receptors suggests that the compound may stabilize receptor conformations favorable for Gq signaling while avoiding pathways that lead to adverse effects.
Case Studies and Research Findings
Q & A
Basic: What are the optimal synthetic routes for 5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide?
Methodological Answer:
The synthesis typically involves coupling a benzoyl chloride derivative with a cyclopropane-containing amine. For example, General Procedure A (GP A) uses 4-fluorobenzoyl chloride reacted with N-cyclopropylmethylamine to yield a similar compound (92% yield) . Adjustments for the 5-amino and 2-methyl substituents may require nitration/methylation steps post-coupling. A table comparing methods:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide coupling | 4-fluorobenzoyl chloride, GP A | 92% | |
| Nitration/Reduction | HNO₃/H₂SO₄ followed by H₂/Pd-C | ~60-70%* | |
| Methylation | CH₃I, K₂CO₃ in DMF | ~75%* |
*Theoretical yields based on analogous reactions.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~-110 to -120 ppm for aromatic F) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 280.1254 [M+H]⁺) .
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .
Basic: How does the solubility profile impact experimental design?
Methodological Answer:
The compound is likely hydrophobic due to the cyclopropane and methyl groups. Solubility tests in DMSO (polar aprotic) and ethyl acetate (non-polar) are recommended. Pre-formulation studies using co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) can enhance bioavailability .
Advanced: How can computational modeling optimize reaction pathways?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states for amide coupling, while molecular dynamics simulate solvent effects. Tools like ICReDD integrate computational and experimental data to narrow optimal conditions (e.g., solvent selection, temperature) . For example, reaction path searches may reduce trial-and-error synthesis by 30-50% .
Advanced: What strategies resolve contradictions in reaction yields?
Methodological Answer:
Contradictions often arise from side reactions (e.g., over-nitration). Systematic Design of Experiments (DoE) identifies critical factors:
- Factors : Temperature, stoichiometry, catalyst loading.
- Response Surface Methodology (RSM) optimizes conditions .
Example: In , varying ammonium hydroxide equivalents during nitro-group reduction alters byproduct formation.
Advanced: How are substitution reactions at the 4-fluoro position mechanistically studied?
Methodological Answer:
The fluorine atom’s electronegativity directs nucleophilic aromatic substitution (SNAr). Kinetic studies using ¹⁹F NMR track intermediates. For example, replacing F with -OCH₃ requires methoxide in DMF at 80°C, monitored via LC-MS .
Basic: What stability tests are essential for long-term storage?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.
- HPLC Purity Checks : Degradation products (e.g., hydrolyzed amide) indicate instability .
Advanced: How do electronic effects influence biological activity?
Methodological Answer:
The 4-fluoro group enhances lipophilicity (logP ~2.5) and metabolic stability. QSAR Models correlate substituents with receptor binding. For instance, the cyclopropane moiety may improve CNS penetration, as seen in analogous benzamides .
Advanced: What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
- LC-MS/MS Sensitivity : Limits of quantification (LOQ) <0.1% require optimized ion-pairing (e.g., 0.1% formic acid) .
- NIST Reference Data : Validate methods using certified standards (e.g., fluorinated benzamide analogs) .
Advanced: How is bioactivity assessed in early-stage research?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
